molecular formula C13H17FN2O3 B6973701 (5-Fluoropyridin-3-yl)-[3-(2-hydroxyethoxy)piperidin-1-yl]methanone

(5-Fluoropyridin-3-yl)-[3-(2-hydroxyethoxy)piperidin-1-yl]methanone

Cat. No.: B6973701
M. Wt: 268.28 g/mol
InChI Key: OGJSXJLURDYYHS-UHFFFAOYSA-N
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Description

(5-Fluoropyridin-3-yl)-[3-(2-hydroxyethoxy)piperidin-1-yl]methanone is a complex organic compound that features a fluoropyridine moiety linked to a piperidine ring through a methanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoropyridin-3-yl)-[3-(2-hydroxyethoxy)piperidin-1-yl]methanone typically involves multi-step organic reactions. One common approach starts with the fluorination of pyridine to obtain 5-fluoropyridine. This intermediate is then subjected to a series of reactions involving piperidine and ethylene glycol derivatives to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoropyridin-3-yl)-[3-(2-hydroxyethoxy)piperidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce certain functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluoropyridine moiety, using reagents like sodium methoxide.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(5-Fluoropyridin-3-yl)-[3-(2-hydroxyethoxy)piperidin-1-yl]methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (5-Fluoropyridin-3-yl)-[3-(2-hydroxyethoxy)piperidin-1-yl]methanone involves its interaction with specific molecular targets. The fluoropyridine moiety may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-fluoropyridine-2-carboxylic acid: Shares the fluoropyridine moiety but differs in its carboxylic acid group.

    Imidazole derivatives: Contain a different heterocyclic structure but exhibit similar biological activities.

Uniqueness

(5-Fluoropyridin-3-yl)-[3-(2-hydroxyethoxy)piperidin-1-yl]methanone is unique due to its combination of a fluoropyridine and piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(5-fluoropyridin-3-yl)-[3-(2-hydroxyethoxy)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O3/c14-11-6-10(7-15-8-11)13(18)16-3-1-2-12(9-16)19-5-4-17/h6-8,12,17H,1-5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJSXJLURDYYHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=CN=C2)F)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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